4-Bromo-3-nitro-1H-pyrazole

Overview

Description

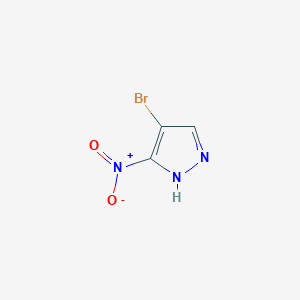

4-Bromo-3-nitro-1H-pyrazole is a heterocyclic compound with the molecular formula C3H2BrN3O2 It is a derivative of pyrazole, characterized by the presence of a bromine atom at the 4-position and a nitro group at the 3-position

Preparation Methods

Direct Bromination of 3-Nitropyrazole

Reaction Overview

Bromination of 3-nitropyrazole represents the most straightforward method for synthesizing 4-bromo-3-nitro-1H-pyrazole. The nitro group at position 3 directs electrophilic bromination to the adjacent position (C-4) due to its electron-withdrawing meta-directing nature.

Procedure:

- Substrate Preparation : 3-Nitropyrazole is synthesized via nitration of pyrazole using fuming nitric acid in acetic anhydride at 0–5°C.

- Bromination : 3-Nitropyrazole is dissolved in glacial acetic acid, and liquid bromine (1.1 equiv) is added dropwise at room temperature. The mixture is stirred for 12–16 hours.

- Workup : The reaction is quenched with ice water, and the precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/water (1:1).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 58–65% | |

| Reaction Time | 12–16 hours | |

| Purity (HPLC) | >95% |

Mechanistic Insight : The nitro group deactivates the pyrazole ring, favoring electrophilic substitution at the less hindered C-4 position. Side products, such as 5-bromo-3-nitro-1H-pyrazole, are minimized due to steric and electronic factors.

Nitration of 4-Bromopyrazole

Reaction Overview

This two-step approach involves brominating pyrazole first, followed by nitration. The bromine atom at C-4 directs nitration to the meta position (C-3), leveraging its electron-withdrawing inductive effect.

Procedure:

- Bromination of Pyrazole :

- Nitration :

- Workup : The mixture is poured onto ice, neutralized with NaHCO₃, and extracted with dichloromethane. The organic layer is dried and concentrated.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Bromination Yield | 72% | |

| Nitration Yield | 55% | |

| Overall Yield | 40% | – |

Challenges : Competing nitration at C-5 may occur, requiring careful temperature control. The use of mixed acids (HNO₃/H₂SO₄) enhances reactivity but necessitates stringent safety measures.

Sandmeyer Reaction on 4-Amino-3-nitropyrazole

Reaction Overview

The Sandmeyer reaction replaces an amino group with bromine, offering high regioselectivity. This method is ideal for late-stage functionalization.

Procedure:

- Diazotization :

- Bromination :

- Workup : The product is extracted with petroleum ether, washed with brine, and purified via silica gel chromatography.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 82–85% | |

| Reaction Time | 2 hours | |

| Purity (NMR) | >98% |

Advantages : This method avoids harsh bromination conditions and eliminates positional isomers. However, it requires prior synthesis of 4-amino-3-nitropyrazole, which is achieved via catalytic hydrogenation of 4-nitro derivatives.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Bromination | 58–65% | >95% | Moderate | High |

| Nitration of 4-Bromo | 40% | 90% | Low | Moderate |

| Sandmeyer Reaction | 82–85% | >98% | High | Low |

Critical Considerations :

- Direct Bromination : Optimal for small-scale synthesis but limited by moderate yields.

- Nitration of 4-Bromo : Suitable for laboratories with acid-handling capabilities but suffers from low overall yield.

- Sandmeyer Reaction : Preferred for industrial applications due to high yield and purity, albeit with higher reagent costs.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.

Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.

Cyclization: Various cyclization agents and conditions depending on the desired product.

Major Products:

Substitution: Products with different substituents replacing the bromine atom.

Reduction: 4-Amino-3-nitro-1H-pyrazole.

Cyclization: Various fused heterocyclic compounds.

Scientific Research Applications

4-Bromo-3-nitro-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-3-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

4-Bromopyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitropyrazole: Lacks the bromine atom, affecting its substitution reactions.

4-Chloro-3-nitro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Biological Activity

4-Bromo-3-nitro-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C₃H₂BrN₃O₂

- Molar Mass : Approximately 191.97 g/mol

- Crystal Structure : Exhibits a monoclinic crystal system, characterized by specific lattice parameters obtained through X-ray diffraction techniques.

This compound functions through various biochemical pathways:

- Enzyme Inhibition : It is known to inhibit liver alcohol dehydrogenase, affecting alcohol metabolism and influencing cellular metabolic flux.

- Calcium Uptake Modulation : The compound inhibits oxidative phosphorylation and calcium uptake, which can lead to altered cellular energy dynamics.

- Cell Signaling Pathways : By modulating gene expression and signaling pathways, it influences various cellular processes, potentially impacting cell proliferation and survival.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Properties : Studies indicate that pyrazole derivatives exhibit significant antimicrobial activity, making them potential candidates for developing new antibiotics.

- Anticancer Potential : Research has shown that compounds with similar structures can inhibit cancer cell proliferation, suggesting that this compound may have anticancer properties .

- Anti-inflammatory Effects : Similar pyrazole derivatives have been noted for their anti-inflammatory and analgesic activities, indicating a possible therapeutic role in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | , |

| Anticancer | Inhibition of cancer cell lines | |

| Anti-inflammatory | Reduction in inflammation markers |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its promise in clinical applications .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound induces apoptosis in malignant cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death. This finding highlights the compound's potential as a lead structure for developing novel anticancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-3-nitro-1H-pyrazole?

- Methodological Answer : The synthesis typically involves sequential bromination and nitration. For example, bromination at the pyrazole C4 position can be achieved using NaH and methyl iodide in a polar aprotic solvent (e.g., DMF), followed by nitration with nitric acid under controlled temperatures (0–5°C) to avoid over-nitration. Detailed characterization via , , and NMR, IR, and mass spectrometry is critical to confirm regiochemistry and purity, as highlighted in studies of analogous bromo-nitro pyrazoles .

Q. How is spectroscopic data interpreted to confirm the structure of this compound?

- Methodological Answer :

- NMR : NMR shows deshielded protons near electron-withdrawing groups (e.g., nitro at C3). NMR distinguishes nitrogen environments, with nitro groups appearing at ~–30 ppm and pyrazole ring nitrogens at ~–150 to –200 ppm .

- IR : Strong absorption bands at ~1540 cm (NO asymmetric stretch) and ~1350 cm (symmetric stretch) confirm the nitro group .

- MS : Molecular ion peaks (e.g., [M+H]) and isotopic patterns (due to bromine) validate the molecular formula .

Advanced Research Questions

Q. How does the nitro group at C3 influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, reducing electron density at adjacent positions. This enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) but may require tailored ligands (e.g., XPhos) to stabilize intermediates. Computational studies (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential surfaces . For example, nitration at C3 in pyrazoles directs subsequent substitutions to C5 due to electronic effects .

Q. How can researchers resolve contradictions in reported NMR chemical shifts for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. To address this:

- Use 2D NMR (e.g., HSQC, HMBC) to assign protons unambiguously.

- Compare data in consistent solvents (e.g., DMSO-d vs. CDCl).

- Validate purity via microanalysis (C, H, N) and HPLC . For instance, conflicting NMR signals for pyrazole protons in DMSO vs. CDCl were resolved by confirming tautomeric stability in polar solvents .

Q. What strategies optimize the design of this compound derivatives for pharmaceutical applications?

- Methodological Answer :

- Bioisosteric Replacement : Replace bromine with CF or CN groups to modulate lipophilicity and target binding .

- Derivatization : Introduce substituents at N1 (e.g., methyl, aryl) to enhance metabolic stability. For example, 1-methyl-4-bromo-3-nitro derivatives showed improved antibacterial activity in structure-activity relationship (SAR) studies .

- Crystallography : Single-crystal X-ray diffraction confirms spatial arrangements of nitro and bromo groups, which influence intermolecular interactions (e.g., hydrogen bonding, π-stacking) critical for drug-receptor binding .

Q. Key Recommendations

Properties

IUPAC Name |

4-bromo-5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQNDTYVEHMMMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345684 | |

| Record name | 4-Bromo-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89717-64-6 | |

| Record name | 4-Bromo-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.